7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate
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Overview
Description
7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H4BrF3N2O3S and a molecular weight of 345.1 g/mol . This compound is known for its unique structure, which includes a bromine atom and a trifluoromethanesulfonate group attached to an imidazo[1,2-a]pyridine ring system. It is commonly used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets .
Preparation Methods
The synthesis of 7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate typically involves the reaction of 7-bromoimidazo[1,2-a]pyridine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring systems.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydride (NaH) and potassium carbonate (K2CO3), as well as oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving imidazo[1,2-a]pyridine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
7-Chloroimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate: Similar structure but with a chlorine atom instead of bromine.
7-Iodoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate: Similar structure but with an iodine atom instead of bromine.
7-Bromoimidazo[1,2-a]pyridin-2-yl methanesulfonate: Similar structure but with a methanesulfonate group instead of trifluoromethanesulfonate.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
(7-bromoimidazo[1,2-a]pyridin-2-yl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2O3S/c9-5-1-2-14-4-7(13-6(14)3-5)17-18(15,16)8(10,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIDSFYHIKKBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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